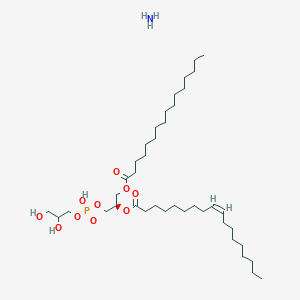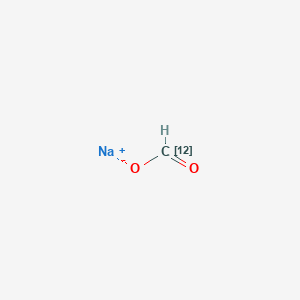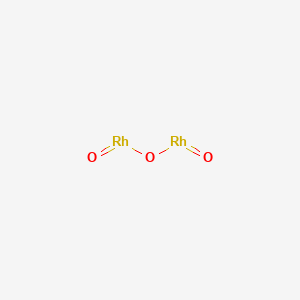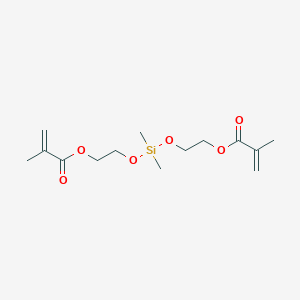
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic phospholipid commonly used in various scientific research applications. This compound is a type of phosphatidylglycerol, which is a class of phospholipids that play a crucial role in the structure and function of biological membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt can undergo various chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can be oxidized under specific conditions.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized fatty acids and other oxidized derivatives.
Hydrolysis: Free fatty acids, glycerol, and phosphoric acid.
Substitution: Various substituted phosphatidylglycerol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.
Biology: Employed in the study of cell membrane structure and function, as well as in the development of liposomes for drug delivery.
Medicine: Investigated for its potential use in treating respiratory distress syndrome and other pulmonary conditions.
Industry: Utilized in the formulation of various cosmetic and pharmaceutical products.
Wirkmechanismus
The primary mechanism of action of 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt involves its incorporation into biological membranes, where it helps to maintain membrane fluidity and stability. The compound interacts with other membrane lipids and proteins, influencing membrane permeability and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
Uniqueness
Compared to similar compounds, 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific combination of fatty acid chains and its ammonium salt form. This unique structure imparts distinct physicochemical properties, making it particularly useful in certain research and industrial applications .
Eigenschaften
Molekularformel |
C40H80NO10P |
|---|---|
Molekulargewicht |
766.0 g/mol |
IUPAC-Name |
azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1 |
InChI-Schlüssel |
WFYVYFVKHCDATR-XQYKCTAGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)










